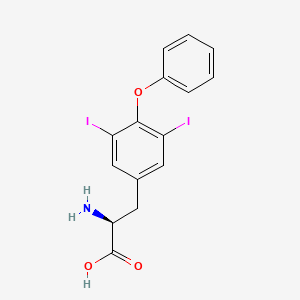
Indium--ruthenium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium-ruthenium (3/1) is a binary alloy composed of indium and ruthenium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. Indium and ruthenium are both transition metals, with indium being known for its malleability and low melting point, while ruthenium is recognized for its hardness and high melting point.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of indium-ruthenium (3/1) can be achieved through several synthetic routes. One common method involves the co-reduction of indium and ruthenium salts in the presence of a reducing agent such as hydrogen gas. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent oxidation. Another approach involves the mechanical alloying of indium and ruthenium powders, followed by annealing at high temperatures to achieve homogeneity.
Industrial Production Methods: In industrial settings, the production of indium-ruthenium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, making them suitable for large-scale production. Additionally, the use of nanotechnology has enabled the development of indium-ruthenium nanoparticles with enhanced catalytic properties.
化学反応の分析
Types of Reactions: Indium-ruthenium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s reactivity is influenced by the presence of both indium and ruthenium, which can participate in different types of chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving indium-ruthenium (3/1) include halogens, acids, and bases. For example, the alloy can react with halogens to form halide compounds, or with acids to produce indium and ruthenium salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving indium-ruthenium (3/1) depend on the specific reagents and conditions used. For instance, oxidation reactions may yield indium oxide and ruthenium oxide, while reduction reactions could produce elemental indium and ruthenium.
科学的研究の応用
Indium-ruthenium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, indium-ruthenium complexes have shown potential as anticancer agents and imaging agents due to their ability to interact with biological molecules. In industry, the alloy is used in the production of advanced materials, such as high-performance coatings and electronic components.
作用機序
The mechanism by which indium-ruthenium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the alloy’s activity is attributed to the synergistic interaction between indium and ruthenium atoms, which enhances the overall catalytic performance. In biological applications, indium-ruthenium complexes can interact with cellular components, such as DNA and proteins, leading to various biological effects.
類似化合物との比較
Indium-ruthenium (3/1) can be compared with other similar compounds, such as indium-palladium and ruthenium-platinum alloys. While these compounds share some similarities in terms of their catalytic properties, indium-ruthenium (3/1) is unique due to its specific atomic ratio and the distinct properties of indium and ruthenium. For example, indium-ruthenium (3/1) exhibits higher thermal stability and catalytic activity compared to indium-palladium alloys, making it more suitable for high-temperature applications.
List of Similar Compounds:- Indium-palladium (3/1)
- Ruthenium-platinum (3/1)
- Indium-rhodium (3/1)
- Ruthenium-iridium (3/1)
特性
CAS番号 |
12030-31-8 |
|---|---|
分子式 |
In3Ru |
分子量 |
445.5 g/mol |
InChI |
InChI=1S/3In.Ru |
InChIキー |
WGDLYKUYDQQMFT-UHFFFAOYSA-N |
正規SMILES |
[Ru].[In].[In].[In] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


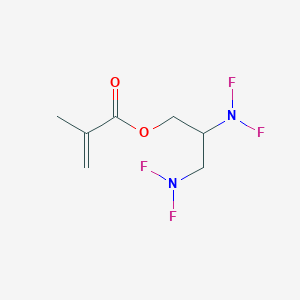
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
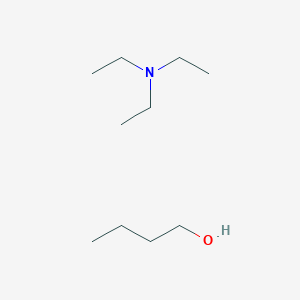



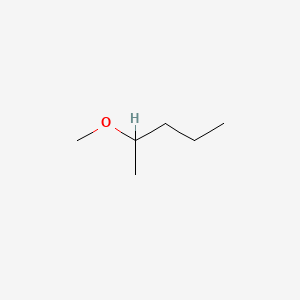
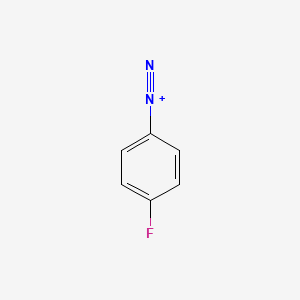
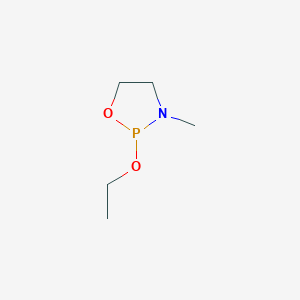

![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)
